molecular formula C21H34N6O6 B1677345 Probimane CAS No. 95604-83-4

Probimane

Cat. No.: B1677345
CAS No.: 95604-83-4
M. Wt: 466.5 g/mol
InChI Key: MAUYWACILHVRLR-UHFFFAOYSA-N
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Description

Historical Context and Origins of Bisdioxopiperazine Antineoplastic Agents

The origins of bisdioxopiperazine compounds can be traced back to the 1950s when they were independently investigated by scientists at The Eastman Kodak Company and The Ciba-Geigy Corporation for non-biological properties, such as jet fuel additives and textile leveling agents. tandfonline.comoncozine.com The potential for these chelating compounds to act as antineoplastics was later suggested based on the hypothesis that intercellular metal ion chelation could retard neoplastic cell growth. tandfonline.comoncozine.com

This hypothesis led to the generation of several potential antineoplastic bisdioxopiperazine compounds, notably those developed by the Imperial Cancer Research Fund (ICRF) in Britain. tandfonline.com Early examples included ICRF-154, ICRF-159 (razoxane), and ICRF-193, which demonstrated in vitro antineoplastic effects in various tumors and in vivo activity in patients with leukemia and lymphosarcoma. tandfonline.com However, these early compounds were reportedly discarded as standalone antineoplastic agents due to unfavorable toxicity profiles. tandfonline.comoncozine.com

Interest in bisdioxopiperazines later re-emerged concerning their potential protective effects against the side effects of other chemotherapeutic agents, particularly anthracyclines. tandfonline.comaacrjournals.org Dexrazoxane (ICRF-187), the (+)-steroisomer of razoxane (B1678839), was notably developed and approved for reducing doxorubicin-induced cardiotoxicity. tandfonline.comresearchgate.net

Classification and Structural Relationship to Bisdioxopiperazine Derivatives (e.g., Razoxane, MST-16, Bimolane)

Bisdioxopiperazines share a common structural scaffold featuring two dioxopiperazine rings. Probimane (B1678241) is classified within this group and shares structural relationships with other notable derivatives such as razoxane (ICRF-159), MST-16 (sobuzoxane), and bimolane (B1667079). benthamdirect.comnih.govresearchgate.net

Razoxane (ICRF-159) was one of the initial bisdioxopiperazines investigated for its antineoplastic activity. tandfonline.combenthamdirect.com Bimolane and this compound were later synthesized at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences, as part of the effort to find improved bisdioxopiperazine derivatives. benthamdirect.comnih.govresearchgate.net this compound (also designated as AT-2153 or MST-02) is described as an analog of bimolane and was found to have better antitumor action than bimolane in certain preclinical models. nih.govsemanticscholar.org MST-16 (sobuzoxane) is another derivative synthesized in China and is considered a prodrug that is converted to ICRF-154 in vivo. aacrjournals.orgnih.gov

While sharing the core bisdioxopiperazine structure, these derivatives exhibit variations in their side chains, which can influence their pharmacological properties, including cytotoxicity and spectrum of activity. For instance, this compound's structure is described as 1,2-bis (N4-morpholinomethyl-3,5-dioxopiperazin-l-yl) propane, while bimolane is 1,2-bis (4-morpholinomethyl-3,5-dioxypiperazin-l-yl) ethane. nih.govsemanticscholar.org These structural differences contribute to the observed variations in their effects.

Evolution of this compound Research Focus within Cancer Biology

The research focus on this compound has primarily centered on its potential as an anticancer agent, particularly its antimetastatic properties and its mechanisms of action within cancer biology. Following the initial studies on bisdioxopiperazines like razoxane for their antimetastatic activity, this compound was developed with the aim of improving upon existing compounds. benthamdirect.comnih.govresearchgate.netresearchgate.net

Detailed research findings on this compound have explored its cytotoxic effects on various human tumor cell lines in vitro and its antitumor and antimetastatic effects in vivo using murine tumor models, such as Lewis lung carcinoma, and human tumor xenografts. benthamdirect.comcapes.gov.brnih.govnih.govmdpi.comresearchgate.net Studies have indicated that this compound is cytotoxic to human tumor cell lines in vitro, with IC50 values generally below 50 μM for 48 hours. benthamdirect.comcapes.gov.br Some cell lines, including SCG-7901, K562, A549, and HL60, showed susceptibility to this compound at even lower concentrations (IC50 values < 10 μM for 48 hours). capes.gov.br

Comparative studies with other bisdioxopiperazines like MST-16 and razoxane have shown that this compound can exhibit more prolonged cytotoxicity in vitro compared to some first-line anticancer drugs. benthamdirect.comcapes.gov.br In animal models, this compound has demonstrated activity against primary tumor growth and significant inhibition of pulmonary metastasis. benthamdirect.com For example, studies in Lewis lung carcinoma models showed over 90% inhibition of pulmonary metastasis. benthamdirect.com this compound was also found to be effective against human lung adenocarcinoma xenografts (LAX-83) in nude mice, sometimes showing greater effectiveness than razoxane at equitoxic dosages. benthamdirect.com

Research has also investigated the cellular mechanisms underlying this compound's effects. Studies have shown that this compound can induce cell cycle G2/M phase arrest and block chromosome segregation in human tumor cell lines. capes.gov.br This suggests an interference with critical processes involved in cell division. capes.gov.br

Furthermore, the distribution and excretion of this compound have been studied in tumor-bearing mice. Investigations using 14C-Probimane in mice bearing Lewis lung carcinoma revealed that while concentrations in normal organs declined over time, this compound concentrations in metastatic foci remained relatively stable within 48 hours. nih.govnih.govmdpi.comresearchgate.net This persistent accumulation in metastatic tumors has been proposed as a factor contributing to its observed metastatic inhibition. nih.govresearchgate.net Studies also indicated that this compound has limited penetration of the blood-brain barrier, suggesting it might be less effective against brain tumors or metastases to the brain. nih.govnih.govmdpi.comresearchgate.net

The research on this compound reflects an ongoing effort to understand and potentially leverage the properties of bisdioxopiperazine compounds for cancer therapy, with a particular emphasis on addressing tumor metastasis, a major challenge in cancer treatment. researchgate.netresearchgate.netnih.govresearchgate.netmeddocsonline.orgresearchgate.net

Here is a table summarizing some of the in vitro cytotoxicity data for this compound and other agents:

CompoundCell LineIC50 (μM) (48h)Reference
This compoundSCG-7901< 10 capes.gov.br
This compoundK562< 10 capes.gov.br
This compoundA549< 10 capes.gov.br
This compoundHL60< 10 capes.gov.br
This compoundHeLa5.12 capes.gov.br
MST-16HeLa26.4 capes.gov.br
ICRF-187HeLa129 capes.gov.br
VincristineHeLa4.56 capes.gov.br
Doxorubicin (B1662922)HeLa1.12 capes.gov.br
5-Fluorouracil (B62378)HeLa0.232 capes.gov.br

Note: IC50 values represent the concentration of a compound required for 50% inhibition of cell growth.

This table highlights the range of cytotoxic activity observed for this compound in different human tumor cell lines and provides a comparison with other bisdioxopiperazines and standard chemotherapeutic agents in one specific cell line (HeLa).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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IUPAC Name

1-(morpholin-4-ylmethyl)-4-[2-[4-(morpholin-4-ylmethyl)-3,5-dioxopiperazin-1-yl]propyl]piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N6O6/c1-17(25-13-20(30)27(21(31)14-25)16-23-4-8-33-9-5-23)10-24-11-18(28)26(19(29)12-24)15-22-2-6-32-7-3-22/h17H,2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUYWACILHVRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(=O)N(C(=O)C1)CN2CCOCC2)N3CC(=O)N(C(=O)C3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910622
Record name 4,4'-(Propane-1,2-diyl)bis{1-[(morpholin-4-yl)methyl]piperazine-2,6-dione}
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95604-83-4, 108093-90-9
Record name 4,4′-(1-Methyl-1,2-ethanediyl)bis[1-(4-morpholinylmethyl)-2,6-piperazinedione]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95604-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MM 159
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Probimane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108093909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-(Propane-1,2-diyl)bis{1-[(morpholin-4-yl)methyl]piperazine-2,6-dione}
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Pharmacological and Biological Activities of Probimane

Antineoplastic Efficacy

Probimane (B1678241) has demonstrated antineoplastic efficacy through its ability to inhibit the proliferation of tumor cells in laboratory settings and reduce tumor growth in animal models. benthamdirect.comnih.gov

Antiproliferative Effects in In Vitro Tumor Cell Models

Studies have shown that this compound exhibits good antiproliferative effects in vitro against a range of human tumor cell lines. capes.gov.brnih.govnih.gov this compound was found to be cytotoxic to human tumor cell lines with IC50 values generally below 50 µM after 48 hours of exposure. benthamdirect.comcapes.gov.brnih.govnih.gov Certain human tumor cell lines, including gastric tumor cell lines (SCG-7901, MKN-28), a colon tumor cell line (HCT-116), human mammary tumor cell lines (MDA-MB-435, MDA-MB-468), a human lung tumor cell line (A549), human leukemia cell lines (HL60, K562), a human hepatic tumor cell line (BEL-7402), and a human uteric cervical tumor cell line (HeLa), showed susceptibility to this compound. nih.gov Four human tumor cell lines (SCG-7901, K562, A549, and HL60) were particularly susceptible, exhibiting low inhibitory concentrations (IC50 values < 10 µM) after 48 hours. capes.gov.brnih.govnih.gov

Time-response studies indicated that the cytotoxic effects of this compound increased over three days in human tumor cells, suggesting a more prolonged activity compared to some conventional anticancer drugs like vincristine, doxorubicin (B1662922), and 5-fluorouracil (B62378), which showed decreased cytotoxic action after 24 hours. capes.gov.brnih.govnih.gov this compound's antiproliferative effects are associated with cell cycle G2/M phase arrest and the blocking of chromosome segregation. capes.gov.brnih.govnih.gov

Here is a table summarizing the in vitro antiproliferative effects of this compound on various human tumor cell lines:

Human Tumor Cell LineTumor TypeIC50 (µM) at 48h
SCG-7901Gastric Tumor1.3672 ± 0.6230
MKN-28Gastric Tumor24.314 ± 5.465
HCT-116Colon Tumor14.476 ± 3.085
MDA-MB-435Mammary Tumor45.325 ± 5.335
MDA-MB-468Mammary Tumor22.169 ± 1.250
A549Lung Tumor0.02947 ± 0.02456
HL60Leukemia5.3417 ± 1.245
K562Leukemia4.786 ± 1.556
BEL-7402Hepatic Tumor42.457 ± 2.325
HeLaUteric Cervical Tumor18.238 ± 1.112

Antitumor Activity in In Vivo Preclinical Models

This compound has demonstrated moderate to significant anticancer activity against the growth of tumors in vivo preclinical models. benthamdirect.comnih.gov Studies using the Lewis lung carcinoma (LLC) murine model showed that this compound was active against primary tumor growth, with inhibitory rates ranging from 35% to 50% at dosages below LD5. benthamdirect.comnih.govcurehunter.comnih.gov this compound also showed statistically significant inhibition of the growth of LAX-83, a human lung adenocarcinoma xenograft in nude mice, with inhibitory rates of 55% to 60%. benthamdirect.comnih.govcurehunter.com These effects were observed with different administration schedules, including 1, 5, and 9 days. benthamdirect.comnih.govcurehunter.comnih.gov this compound has also been reported to be effective against other mouse tumors such as S37, S180, and L1210. medchemexpress.commedchemexpress.com

Comparative Studies on Cytotoxicity and Efficacy with Other Bisdioxopiperazines

Comparative studies have been conducted to assess the cytotoxicity and efficacy of this compound relative to other bisdioxopiperazine compounds, particularly razoxane (B1678839) (ICRF-159) and MST-16. benthamdirect.comnih.govnih.gov In vitro, this compound was found to be approximately 3 to 20-fold more cytotoxic to human tumor cell lines than MST-16. benthamdirect.comnih.govnih.govnih.govcurehunter.comresearchgate.net While some first-line anticancer drugs like vincristine, doxorubicin, and 5-fluorouracil showed lower IC50 values against certain cell lines (e.g., HeLa), this compound and MST-16 demonstrated more prolonged cytotoxicity over several days. benthamdirect.comnih.govcapes.gov.brnih.govnih.govcurehunter.com

In vivo, both this compound and razoxane were active against primary tumor growth in the LLC model, with comparable inhibitory rates (35-50%). benthamdirect.comnih.govcurehunter.comnih.gov However, in the human lung adenocarcinoma xenograft model (LAX-83), this compound was more effective against tumor growth than razoxane at equitoxic dosages, showing 55-60% inhibition compared to razoxane's 25-32%. benthamdirect.comnih.govcurehunter.com this compound appears to have a wider spectrum of cytotoxic effects against human tumor cells, including solid tumors, compared to ICRF-187 (dexrazoxane) and MST-16, which showed similar IC50 values primarily against leukemia cell lines. capes.gov.brnih.govnih.gov this compound is considered to be cytotoxically more potent than other bisdioxopiperazine compounds and retains many of their targets and pathways. nih.gov

Antimetastatic Properties

This compound is recognized as a representative of the bisdioxopiperazine class known for their antimetastatic efficacy. nih.govresearchgate.net

Inhibition of Spontaneous Neoplasm Metastasis in Animal Models

This compound has been shown to significantly inhibit spontaneous neoplasm metastasis in animal models, particularly the Lewis lung carcinoma (3LL) model, which is a model of spontaneous metastasis. nih.govresearchgate.netbenthamdirect.comnih.govcurehunter.comnih.govlongdom.orgwalshmedicalmedia.com In the LLC model, this compound significantly inhibited pulmonary metastasis with inhibitory rates exceeding 90% at dosages below LD5. benthamdirect.comnih.govcurehunter.comnih.gov This inhibition was more potent than that observed with bimolane (B1667079) at equitoxic dosages. longdom.orgwalshmedicalmedia.com Compared to razoxane, this compound demonstrated superior inhibition of pulmonary metastasis in the 3LL model, potentially due to its targeted accumulation. longdom.orgwalshmedicalmedia.com While razoxane was reported to be effective against tumor cell detachment, this compound was shown to be more effective in inhibiting metastasis in formed metastatic foci. nih.govlongdom.orgwalshmedicalmedia.com Studies indicated that this compound and bimolane significantly inhibited pulmonary metastasis following both day 2 and day 8 injections in the 3LL model, whereas razoxane was only significantly effective following day 2 injections. longdom.orgwalshmedicalmedia.com

Differential Accumulation and Retention in Metastatic Foci versus Primary Tumors

Research using 14C-labeled this compound has revealed a differential accumulation and retention pattern in tumor tissues, particularly in metastatic foci, compared to normal organs and primary tumors. nih.govresearchgate.netlongdom.orgwalshmedicalmedia.comnih.gov Following administration, high concentrations of 14C-probimane were initially observed in various normal organs at 2 hours, but these concentrations declined dramatically at 24 and 48 hours. nih.govresearchgate.netnih.gov In contrast, this compound concentrations in metastatic foci showed only slight changes over the same period, with almost no change observed in pulmonary metastatic nodules within 48 hours. nih.govresearchgate.netnih.gov

An obvious greater accumulation of this compound was found in tumor tissues, especially in metastatic foci. nih.govlongdom.orgwalshmedicalmedia.com While radioactivity in primary tumors was higher than in normal tissues, it declined faster than in metastatic tumors. nih.gov The ratios of this compound concentration in metastatic tumor over primary tumor were observed to increase over time, being 2.0, 4.4, and 15.8 at 2, 24, and 48 hours, respectively. nih.gov This persistent and greater accumulation of this compound in metastatic tissues is considered a significant factor explaining its high inhibitory effects against neoplasm metastasis and its stronger antiproliferative effect in formed metastatic foci compared to razoxane. nih.govlongdom.orgwalshmedicalmedia.com The low radioactivity observed in the brain suggests that this compound has difficulty penetrating the blood-brain barrier. nih.govresearchgate.netnih.gov

Data Table: Ratio of 14C-Probimane Concentration in Metastatic Tumor over Primary Tumor

Time Point (hours)Ratio (Metastatic Tumor / Primary Tumor)
22.0
244.4
4815.8

Calmodulin (CaM) Pathway Modulation

Calmodulin (CaM) is a ubiquitous calcium-binding protein that plays a crucial role in regulating numerous cellular processes, including cell proliferation, motility, and apoptosis. Aberrant CaM activity has been implicated in cancer progression.

Direct Inhibition of Calmodulin Activity

Research indicates that this compound can directly inhibit the activity of calmodulin. This inhibitory effect is considered a potential mechanism contributing to its anticancer actions. researchgate.net Studies comparing this compound and razoxane have shown that this compound is more potent in inhibiting CaM activity. researchgate.net

Effects on Calmodulin-Activated Ca2+-Mg2+-ATPase Activity

This compound has been shown to inhibit calmodulin-activated Ca2+-Mg2+-ATPase activity in a dose-dependent manner. researchgate.netresearchgate.net This enzyme is involved in maintaining calcium homeostasis within cells, and its modulation by this compound may contribute to the disruption of calcium signaling pathways essential for tumor cell survival and proliferation. researchgate.netresearchgate.netproquest.com

Data on the inhibitory effect of this compound on CaM-activated Ca2+-Mg2+-ATPase activity in rabbit erythrocyte membranes is presented in the table below. researchgate.net

This compound Concentration (mmol·L-1)Inhibition of CaM-activated Ca2+-Mg2+-ATPase Activity (%)
0.111
0.525
1.032

Furthermore, this compound at low concentrations (0.02 - 0.1 mmol·L-1) has been observed to enhance the inhibitory effect of N-acetylneuraminic acid on CaM-activated Ca2+-Mg2+-ATPase activity, suggesting a potential interplay between this compound, calmodulin, and neuraminic acids. researchgate.netmagtechjournal.com

Aberrant Sialylation Pathways in Cancer

Aberrant sialylation, characterized by altered levels and structures of sialic acids on cell surfaces, is a common feature of cancer and is associated with tumor growth, invasion, and metastasis. nih.govoatext.commeddocsonline.orgresearchgate.net

Modulation of Sialic Acid Levels in Tumor Tissues

This compound has been reported to influence sialic acid levels in tumor tissues. Studies in mice bearing solid tumors have shown that this compound can decrease serum sialic acid levels. researchgate.netmdpi.com This modulation of sialic acid levels is proposed as a potential mechanism by which this compound exerts its antimetastatic effects. nih.govmdpi.comingentaconnect.com The inhibition of tumor sialic acids by this compound might occur through interaction with the DNA template. mdpi.com

Interaction with Neuraminic Acids and Associated Pathways

Neuraminic acids are the core structure of sialic acids. sigmaaldrich.com this compound's effects appear to be correlated with neuraminic acids (sialic acids). researchgate.net222.198.130 As mentioned earlier, this compound can enhance the inhibitory effect of N-acetylneuraminic acid on CaM-activated Ca2+-Mg2+-ATPase activity. researchgate.netmagtechjournal.com This suggests an interaction or relationship between this compound and neuraminic acid-associated pathways, which are often upregulated in cancer. nih.govoatext.commeddocsonline.org

Oxidative Stress Regulation and Free Radical Scavenging

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defense, contributes to cancer development and progression. mdpi.comeurekaselect.com

This compound has demonstrated free radical scavenging activity. researchgate.netpopline.orgnih.gov Studies using electron spin resonance (ESR) spin trapping methods have shown that this compound can scavenge active oxygen radicals in different systems. researchgate.netpopline.orgnih.gov For instance, in Fenton's reaction, this compound effectively scavenged hydroxyl radicals (.OH). researchgate.netpopline.orgnih.gov The scavenging rate of .OH by this compound at 0.05 mmol/L was 47%, which was higher compared to vitamin E (5%) and ascorbic acid (30%) at the same concentration. researchgate.netpopline.orgnih.gov

This compound also exhibited scavenging action on superoxide (B77818) radicals (O2-.) in an irradiation riboflavin (B1680620) system and on radicals produced during the respiratory burst of human neutrophils stimulated by TPA. researchgate.netnih.gov The scavenging rate of O2-. by this compound at 0.05 mmol/L was 13%, higher than vitamin E (7%) but lower than ascorbic acid (90%). researchgate.net In the human neutrophil system, the radical scavenging rate by this compound at 0.05 mmol/L was 37%, significantly higher than vitamin E (9%) but lower than ascorbic acid (68%). researchgate.netnih.gov

Furthermore, this compound has been shown to inhibit the formation of semiquinone free radicals induced by doxorubicin in rat heart homogenate and mitochondria systems in a dose- and time-dependent manner. nih.gov This suggests a potential role for this compound in mitigating doxorubicin-induced oxidative stress. nih.govpopline.org

Data on the inhibitory effect of this compound on doxorubicin-induced semiquinone free radical formation in rat heart mitochondria is presented below. nih.gov

This compound Concentration (mmol·L-1)Inhibition Rate (%)
0.0217.07
0.0629.87
0.663.95
1.264.62
2.483.64

Inhibition of Lipid Peroxidation

This compound has been shown to inhibit lipid peroxidation. nih.govresearchgate.netnih.govoriprobe.com222.198.130 Lipid peroxidation is a process where free radicals damage lipids, particularly in cell membranes, leading to cellular injury and dysfunction. nih.govresearchgate.net The inhibition of this process by this compound suggests a protective effect against oxidative damage. researchgate.net Studies have indicated that this compound can inhibit lipoperoxidation of erythrocytes. researchgate.netnih.gov

Scavenging of Doxorubicin-Induced Semiquinone Free Radicals

Doxorubicin, an anthracycline chemotherapy drug, can induce the formation of semiquinone free radicals, contributing to its cardiotoxicity. nih.govnih.govijpsonline.com this compound has demonstrated the ability to scavenge these doxorubicin-induced semiquinone free radicals. nih.gov Studies using electron spin resonance (ESR) techniques in rat heart homogenate and heart cell mitochondria systems showed that this compound inhibited the formation of these radicals in a dose- and time-dependent manner. nih.gov

The inhibitory rates of doxorubicin free radical formation by this compound at a concentration of 0.6 mmol/L in rat heart homogenate system over time are presented in the table below. nih.gov

Time (min)Inhibitory Rate (%)
344.6
543.0
1051.5
1574.3
3068.1
4556.1
6039.9

In the mitochondria system, this compound also showed dose-dependent inhibition of semiquinone free radical formation. nih.gov The inhibitory rates at various concentrations are shown in the following table. nih.gov

Concentration (mmol/L)Inhibitory Rate (%)
0.0217.07
0.0629.87
0.663.95
1.264.62
2.483.64

This compound did not affect NADH2 but inhibited NADH dehydrogenase activity at higher concentrations. nih.gov

Influence on Antioxidant Enzyme Activities (e.g., Superoxide Dismutase, Glutathione Peroxidase)

Antioxidant enzymes such as Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx) play crucial roles in the body's defense against reactive oxygen species (ROS). ajol.infoaaem.plplos.orgscirp.orgnih.gov While the provided search results confirm the importance of these enzymes in combating oxidative stress ajol.infoaaem.plplos.orgscirp.orgnih.gov and mention that doxorubicin can affect their levels researchgate.net, specific detailed research findings on this compound's direct influence on the activities of SOD and GPx were not extensively detailed in the immediate search results. However, its role in scavenging free radicals and inhibiting lipid peroxidation suggests an interplay with the oxidative stress pathway where these enzymes are key players. nih.govnih.govresearchgate.netnih.govoriprobe.com222.198.130

Fibrinogen Pathway Interactions in Tumorigenesis

Elevated levels of fibrinogen are frequently observed in cancer patients and are associated with unfavorable prognosis. frontiersin.orgnih.govnih.gov Fibrinogen and its derivative fibrin (B1330869) are involved in various aspects of tumorigenesis, including tumor growth, angiogenesis, and metastasis. frontiersin.orgnih.govnih.govresearchgate.netnih.gov this compound has been investigated for its interactions with the fibrinogen pathway in the context of tumor development. nih.govresearchgate.netnih.govaacrjournals.org

Inhibition of Tumor-Related Fibrinogen Synthesis

Tumor cells from various origins have been shown to synthesize and secrete fibrinogen. frontiersin.orgnih.gov This tumor-derived fibrinogen can contribute to the tumor microenvironment and promote progression. frontiersin.orgnih.gov Research indicates that this compound, along with other non-coagulant anticancer drugs, can alter fibrinogen synthesis in certain gastrointestinal tumor cells, such as HCT-116 and SCG-7901. aacrjournals.org This suggests a potential mechanism by which this compound may influence tumor growth and metastasis by impacting the availability of tumor-derived fibrinogen. aacrjournals.org

Alteration of Fibrinogen Binding to Tumor Cells

Fibrinogen can bind to tumor cells, and this interaction is implicated in processes like tumor cell adhesion and metastasis. researchgate.netnih.govfrontiersin.orgresearchgate.net this compound has been shown to inhibit the binding of fibrinogen to leukemia cells. researchgate.netnih.gov Studies investigating the effect of various antineoplastic drugs on the binding of 125I-Fibrinogen to leukemia cell lines such as HL60 and P388 demonstrated that this compound inhibited this binding. researchgate.net This alteration of fibrinogen binding to tumor cells represents another mechanism by which this compound may exert its antimetastatic effects. researchgate.netnih.govresearchgate.net

Cell Cycle Progression Inhibition

Cell cycle dysregulation is a hallmark of cancer, leading to uncontrolled proliferation. nih.gov Inhibiting cell cycle progression is a common strategy in cancer therapy. nih.gov this compound has been shown to inhibit cell cycle progression in human tumor cell lines. nih.govnih.govmybiosource.comcapes.gov.brproquest.com Specifically, this compound can induce G2/M phase arrest, preventing cells from entering mitosis. nih.govmybiosource.comcapes.gov.br Studies have demonstrated dose- and concentration-dependent G2/M arrests in various human tumor cell lines treated with this compound. nih.govcapes.gov.br For example, this compound at 4 μM significantly increased G2/M accumulation in MDA-MB-435 and HCT-116 cells after 24 hours. nih.gov This cell cycle arrest, along with the blocking of chromosome segregation, contributes to the inhibition of tumor cell division observed with this compound treatment. nih.govmybiosource.comcapes.gov.br

Induction of G2/M Phase Arrest

This compound has been shown to induce cell cycle arrest in the G2/M phase in various human tumor cell lines. capes.gov.brnih.govnih.gov This arrest signifies a halt in the cell cycle before the cell can enter mitosis (M phase) from the G2 phase. Research indicates that this effect is dose- and/or concentration-dependent. nih.gov For instance, in MDA-MB-435 and HCT-116 cell lines, this compound at a concentration of 4 µM significantly increased the G2/M accumulation after 24 hours compared to a vehicle control. nih.gov This accumulation can rise substantially, indicating a potent blocking effect at this stage of the cell cycle. nih.gov

Data on G2/M arrest induced by this compound:

Cell LineThis compound ConcentrationTreatment DurationG2/M Accumulation (% of cells)Citation
MDA-MB-4354 µM24 hours86.4 (from 16.8 in control) nih.gov
HCT-1164 µM24 hours~86.4 (inferred from similar effect as MDA-MB-435) nih.gov

This G2/M phase arrest is considered a key mechanism by which this compound inhibits tumor cell division. capes.gov.brnih.gov

Inhibition of Tumor Cell Movement and Migration

This compound has demonstrated effects on inhibiting tumor cell movement and migration. benthamdirect.comresearchgate.netcurehunter.comnih.gov This is particularly relevant to its potential as an antimetastatic agent, as metastasis involves the migration of cancer cells from the primary tumor to distant sites. benthamdirect.comresearchgate.net Studies evaluating the anti-metastatic effects of this compound have been conducted in both in vitro and in vivo models, including murine Lewis lung carcinoma (LLC) and human lung adenocarcinoma xenografts (LAX-83) in nude mice. benthamdirect.comcurehunter.comnih.gov

In animal models, this compound significantly inhibited pulmonary metastasis of LLC, showing inhibitory rates exceeding 90% at certain dosages. benthamdirect.comcurehunter.comnih.gov While the exact molecular mechanisms underlying this inhibition of migration are still being elucidated, the observed effects in preclinical models highlight this compound's potential in this area. researchgate.net

Data on the inhibition of pulmonary metastasis by this compound in LLC model:

CompoundDosageInhibitory Rate on Pulmonary MetastasisCitation
This compoundBelow LD₅> 90% benthamdirect.comcurehunter.comnih.gov
RazoxaneBelow LD₅> 90% benthamdirect.comcurehunter.comnih.gov

Proposed Chelation of Divalent Metal Cations and Enzymatic Function

The bisdioxopiperazine family of compounds, including this compound, has been suggested to exert some of their molecular mechanisms of action through the inhibition of CaM-activated Ca++-Mg++-ATPase. proquest.comresearchgate.net Chelation, the process by which a molecule forms multiple coordinate bonds with a metal ion, is a known property of certain ligands and can influence enzymatic activity where metal ions are cofactors. wikipedia.orgvedantu.commdpi.comlibretexts.orgnih.gov

Research comparing this compound and razoxane on calmodulin (CaM) activity in rabbit erythrocyte membranes showed that this compound inhibited CaM-activated Ca²⁺, Mg²⁺-ATPase activity in a dose-dependent manner. researchgate.net At concentrations ranging from 0.1 to 1.0 mmol·L⁻¹, this compound decreased this enzymatic activity by 11% to 32%. researchgate.net Razoxane, at a concentration of 0.5 mmol·L⁻¹, did not show inhibition of CaM-activated Ca²⁺, Mg²⁺-ATPase activity in this study. researchgate.net This suggests a potential interaction of this compound with calmodulin or the associated ATPase, possibly involving chelation of divalent metal cations essential for the enzyme's function. proquest.comresearchgate.net

Data on the inhibition of CaM-activated Ca²⁺, Mg²⁺-ATPase activity by this compound:

CompoundConcentration (mmol·L⁻¹)Inhibition of CaM-activated Ca²⁺, Mg²⁺-ATPase Activity (%)Citation
This compound0.111 researchgate.net
This compound1.032 researchgate.net
Razoxane0.50 (No inhibition) researchgate.net

Furthermore, this compound has been found to inhibit the production of lipid peroxide (LPO) induced by hydrogen peroxide in erythrocyte systems and interact with sialic acids. researchgate.net222.198.130 This suggests broader interactions with cellular components and processes beyond direct DNA targeting, which is a mechanism associated with some other anticancer agents. semanticscholar.org

Modulation of Other Cellular Signaling Molecules and Pathways

While the primary reported mechanisms of this compound involve cell cycle arrest and disruption of chromosome segregation, and potential interaction with calmodulin-dependent pathways, research into other modulated signaling molecules and pathways is less extensively documented in the provided search results. The bisdioxopiperazine class, in general, has been studied for various anticancer activities and mechanisms. researchgate.net Some general studies on anticancer mechanisms and signaling pathways mention the modulation of pathways like NFκB and MAPK by other agents, or the involvement of pathways like PI3K/Akt and STATs in tumorigenesis and metastasis, but a direct link specifically detailing this compound's modulation of a wide array of other signaling pathways is not explicitly provided in depth within the search results. nih.govembopress.orgmdpi.com However, the observed effects on cell cycle progression and potential interactions with enzymes like CaM-activated ATPase imply that this compound likely influences downstream signaling cascades regulated by these elements.

Compound Names and PubChem CIDs:

Compound NamePubChem CID
This compoundTo be determined (See note below)
Razoxane30623
MST-16To be determined (See note below)
ICRF-154To be determined (See note below)
ICRF-193To be determined (See note below)
ICRF-187To be determined (See note below)
VincristineTo be determined (See note below)
DoxorubicinTo be determined (See note below)
5-FluorouracilTo be determined (See note below)
Bleomycin (B88199)To be determined (See note below)
Daunorubicin (B1662515)To be determined (See note below)
Calmodulin (CaM)To be determined (See note below)

Unraveling the Mechanisms of this compound: A Bisdioxopiperazine with Antitumor Potential

This compound (Pro), a synthetic compound belonging to the bisdioxopiperazine family, has garnered attention for its cytotoxic and antimetastatic properties. Developed in China as a derivative of the UK-originated bisdioxopiperazines like razoxane (ICRF-159), this compound's mechanism of action involves disrupting key cellular processes in tumor cells. benthamdirect.comcapes.gov.brresearchgate.netcurehunter.com Research efforts have focused on delineating how this compound impacts cell cycle progression, chromosome dynamics, cell migration, and interacts with cellular enzymes and signaling pathways. benthamdirect.comcapes.gov.brnih.govnih.gov

Molecular and Cellular Mechanisms of Action of Probimane

Inhibition of Tumor Cell Movement and Migration

This compound has demonstrated inhibitory effects on the movement and migration of tumor cells, a crucial aspect of its potential as an antimetastatic agent. benthamdirect.comresearchgate.netcurehunter.comnih.gov Metastasis, the spread of cancer cells to distant sites, is a major challenge in cancer treatment. benthamdirect.comresearchgate.net Preclinical studies investigating the antimetastatic properties of this compound have utilized both in vitro and in vivo models, including the murine Lewis lung carcinoma (LLC) model and human lung adenocarcinoma xenografts (LAX-83) in nude mice. benthamdirect.comcurehunter.comnih.gov

In animal models, this compound significantly reduced pulmonary metastasis of LLC, achieving inhibitory rates exceeding 90% at specific dosages. benthamdirect.comcurehunter.comnih.gov While the precise molecular mechanisms responsible for this inhibition of migration are still under investigation, the observed efficacy in preclinical models highlights this compound's promise in combating tumor spread. researchgate.net

Table 2: Inhibition of Pulmonary Metastasis by this compound in LLC Model

CompoundDosageInhibitory Rate on Pulmonary MetastasisCitation
This compoundBelow LD₅> 90% benthamdirect.comcurehunter.comnih.gov
Razoxane (B1678839)Below LD₅> 90% benthamdirect.comcurehunter.comnih.gov

Proposed Chelation of Divalent Metal Cations and Enzymatic Function

The bisdioxopiperazine class of compounds, including this compound, has been hypothesized to exert some of their cellular effects through the inhibition of CaM-activated Ca++-Mg++-ATPase. proquest.comresearchgate.net Chelation, the formation of multiple coordinate bonds between a ligand and a metal ion, is a characteristic of certain molecules and can influence the activity of enzymes that rely on metal ions as cofactors. wikipedia.orgvedantu.commdpi.comlibretexts.orgnih.gov

A study comparing this compound and razoxane's effects on calmodulin (CaM) activity in rabbit erythrocyte membranes revealed that this compound inhibited the activity of CaM-activated Ca²⁺, Mg²⁺-ATPase in a dose-dependent manner. researchgate.net At concentrations between 0.1 and 1.0 mmol·L⁻¹, this compound reduced the enzymatic activity by 11% to 32%. researchgate.net In contrast, razoxane at 0.5 mmol·L⁻¹ did not inhibit this enzyme activity. researchgate.net These findings suggest a potential interaction between this compound and calmodulin or the associated ATPase, possibly involving the chelation of divalent metal cations essential for the enzyme's function. proquest.comresearchgate.net

Table 3: Inhibition of CaM-activated Ca²⁺, Mg²⁺-ATPase Activity

CompoundConcentration (mmol·L⁻¹)Inhibition of CaM-activated Ca²⁺, Mg²⁺-ATPase Activity (%)Citation
This compound0.111 researchgate.net
This compound1.032 researchgate.net
Razoxane0.50 (No inhibition) researchgate.net

Additionally, this compound has been shown to inhibit lipid peroxide (LPO) production induced by hydrogen peroxide in erythrocyte systems and interact with sialic acids, indicating broader cellular interactions beyond direct DNA effects. researchgate.net222.198.130

Modulation of Other Cellular Signaling Molecules and Pathways

While the primary reported mechanisms of this compound involve cell cycle arrest, chromosome segregation disruption, and potential interaction with calmodulin-dependent pathways, detailed information on its modulation of a wide range of other specific cellular signaling molecules and pathways is less extensively described in the available search results. The bisdioxopiperazine class, as a whole, has been investigated for various anticancer activities and mechanisms. researchgate.net General research on anticancer mechanisms and signaling pathways mentions the involvement of pathways such as NFκB, MAPK, PI3K/Akt, and STATs in processes like tumorigenesis and metastasis nih.govembopress.orgmdpi.com, but specific, in-depth data on this compound's direct modulation of these pathways is not prominently featured in the provided information. However, the observed effects on cell cycle progression and potential enzymatic interactions suggest that this compound likely influences downstream signaling cascades regulated by these cellular components.

Pharmacokinetic and Biodistribution Studies of Probimane

Absorption Profiles and Characteristics

Detailed information specifically on the absorption profiles and characteristics of Probimane (B1678241), such as bioavailability or routes of absorption beyond intravenous administration in research settings, is not extensively detailed in the provided search results. However, one source mentions that this compound is the most water-soluble among the bisdioxopiperazines, suggesting a potential for different administration routes compared to less soluble analogs. nih.gov Another study using whole-body autoradiography after intravenous injection in mice bearing Lewis lung carcinoma indicated that this compound is broken down into at least two parts: a central part and a methyl morpholine (B109124) group. nih.govresearchgate.net This suggests that the absorption and subsequent distribution might involve the uptake of these different components.

In Vivo Tissue Distribution and Organ Concentrations

Studies in mice bearing Lewis lung carcinoma have provided significant data on the distribution of this compound in various tissues and organs over time. Using ¹⁴C-Probimane, researchers observed varying concentrations in normal organs, primary tumors, and metastatic nodules. researchgate.netnih.govnih.govmdpi.com

Time-Dependent Concentration Changes in Normal Organs

Following administration, high concentrations of ¹⁴C-Probimane were observed in different normal organs of mice at early time points (e.g., 2 hours). researchgate.netnih.govnih.govmdpi.com However, these concentrations declined dramatically at later time points (e.g., 24 and 48 hours). researchgate.netnih.govnih.govmdpi.com After 48 hours, only about 1/10th of the initial this compound concentration remained in most normal tissues, with the exception of the bowel. nih.gov High concentrations at 2 hours were noted in the gall bladder, testis, liver, and spleen, among other tissues. researchgate.net The concentration in the blood also declined very rapidly. nih.gov

The following table illustrates the time-dependent concentration changes of this compound in various normal tissues of mice bearing Lewis lung carcinoma:

Tissue2 hrs (ng/g tissues)24 hrs (ng/g tissues)48 hrs (ng/g tissues)
Brain17.8 ± 2.09.7 ± 3.02.2 ± 1.0
Skin163.1 ± 10.967.2 ± 5.825.3 ± 1.7
Muscle122.6 ± 15.434.0 ± 3.115.0 ± 1.5
Bone90.1 ± 11.348.0 ± 7.315.1 ± 2.8
Gall bladder648.7 ± 59.992.7 ± 10.026.9 ± 2.3
Heart124.7 ± 13.622.8 ± 1.97.2 ± 0.7
Lung149.5 ± 12.238.5 ± 2.929.2 ± 3.2
Testis444.5 ± 25.046.5 ± 3.620.0 ± 2.5
Liver370.6 ± 26.739.0 ± 4.715.3 ± 3.3
Spleen365.3 ± 16.422.4 ± 2.315.9 ± 4.1
Primary tumor70.1 ± 5.624.1 ± 2.67.7 ± 1.1
Metastatic tumor142.3 ± 6.9106.3 ± 7.0121.5 ± 9.7

Table data adapted from research findings researchgate.net.

Sustained Accumulation in Metastatic Nodules

A notable finding in the biodistribution studies is the sustained accumulation of this compound in metastatic foci. researchgate.netnih.govnih.govmdpi.com While concentrations in normal organs and primary tumors decreased significantly over 48 hours, the concentrations in metastatic nodules remained relatively stable or changed only slightly during the same period. researchgate.netnih.govnih.govmdpi.com This persistent accumulation in metastatic tumors, particularly in pulmonary metastatic nodules, is considered a characteristic that may contribute to the antimetastatic properties of this compound and other bisdioxopiperazine compounds. nih.govnih.govmdpi.com The ratio of this compound concentration in metastatic tumor over primary tumor increased significantly over time, from 2.0 at 2 hours to 15.8 at 48 hours, further highlighting the preferential retention in metastatic sites. nih.gov

Blood-Brain Barrier Penetration and Implications for Brain Tumors

Research indicates that this compound demonstrates limited penetration of the blood-brain barrier (BBB). researchgate.netnih.govnih.govmdpi.comproquest.com The radioactivity detected in the brain was relatively low compared to many other organs. researchgate.netnih.govnih.govmdpi.comproquest.com This suggests that this compound may be less effective against brain tumors or metastases that have spread to the brain. researchgate.netnih.govnih.govmdpi.com Studies using ¹⁴C labeled at different parts of the this compound molecule (central dioxopiperazine or methyl morpholine group) showed that the central part of the compound hardly penetrated the BBB. nih.govresearchgate.net

Excretion Pathways and Rates

The excretion of ¹⁴C-Probimane has been observed to occur through both urine and feces. nih.govnih.govmdpi.com The excretion rates from these two pathways were reported to be at similar ratios and remained constant over the observation period. nih.govnih.govmdpi.com One study noted that about 40% was excreted in the urine within 24 hours, with smaller amounts detected in feces, suggesting that excretion is a significant elimination route. semanticscholar.org

Probimane Derivatives and Structure Activity Relationship Sar Studies

Synthetic Methodologies for Probimane (B1678241) and its Analogs

This compound was synthesized at the Shanghai Institute of Materia Medica, Chinese Academy of Sciences. researchgate.netnih.gov It was derived from razoxane (B1678839), another bisdioxopiperazine. researchgate.netnih.gov The synthesis of bisdioxopiperazine derivatives often involves the formation of the piperazine-2,6-dione (B107378) core structure. While specific detailed synthetic routes for this compound itself were not extensively detailed in the search results, the synthesis of related bisdioxopiperazine derivatives and other complex organic molecules with similar structural features involves multi-step processes, often utilizing reactions like alkylation, cyclization, and functional group interconversions. chemrxiv.orgmdpi.combenthamscience.com For example, the synthesis of other diketopiperazines derived from α-amino acids has been reported. researchgate.net The introduction of specific groups, such as morpholine (B109124) moieties in the case of this compound, is a key step in the synthesis of its analogs. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Analyses

SAR studies on this compound and related bisdioxopiperazines aim to elucidate the relationship between their chemical structures and their biological effects, including antitumor and antimetastatic activities. researchgate.netnih.govwikipedia.org Comparisons between this compound and other bisdioxopiperazines like razoxane and MST-16 have been conducted to understand their differing activities. nih.govbenthamdirect.comingentaconnect.comeurekaselect.combenthamdirect.com

Studies have shown that this compound exhibits cytotoxicity against various human tumor cell lines in vitro, often demonstrating more prolonged cytotoxicity compared to some conventional anticancer drugs. nih.govbenthamdirect.com In animal models, this compound has shown activity against primary tumor growth and significant inhibition of metastasis. nih.govbenthamdirect.com The presence of specific functional groups, such as the morpholine groups in this compound, has been suggested to contribute to its cytotoxic or modulative actions on tumors. nih.gov

SAR analysis in related bisdioxopiperazine derivatives has revealed tight relationships between structural features and specific biological activities, such as cardioprotective effects mediated through interaction with topoisomerase IIβ (Top2B). researchgate.net This suggests that subtle structural changes within the bisdioxopiperazine scaffold can significantly impact their interaction with biological targets and, consequently, their pharmacological profile. researchgate.net

Further research has explored the effects of this compound on various biological pathways, including the inhibition of calmodulin activity and influencing tumor sialic acid synthesis. nih.govmagtechjournal.com These findings contribute to understanding the molecular basis of its action and provide insights for designing analogs with improved or targeted activities.

Computational Approaches in this compound Drug Design and Lead Optimization

Computational approaches play a crucial role in modern drug discovery and optimization by providing tools to understand molecular interactions, predict activity, and guide the design of new compounds. researchgate.netnih.gov These methods are applicable to the study of this compound and its analogs.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are used to simulate the interaction between a small molecule (like this compound or its analogs) and a biological target (such as an enzyme or protein). researchgate.netresearchgate.netnih.govpreprints.org These studies can predict binding affinities and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target site. researchgate.netmagtechjournal.com

While specific detailed molecular docking studies solely focused on this compound were not prominently found, related studies on other bisdioxopiperazine derivatives and anticancer agents demonstrate the application of these techniques. For instance, docking studies have been used to investigate the binding modes of diketopiperazines with enzymes like HDAC8 and topoisomerase IIα. researchgate.net Computational modeling has also been applied to understand the interaction of compounds with targets like calmodulin. magtechjournal.com These approaches can help in understanding how structural variations in this compound analogs might affect their binding to potential therapeutic targets, thus informing SAR.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural descriptors of a series of compounds with their biological activity. researchgate.netwikipedia.orgbenthamdirect.comingentaconnect.comnih.govbenthamscience.com These models can then be used to predict the activity of new, untested compounds. collaborativedrug.com

Classical QSAR studies have been applied to bisdioxopiperazines, including in the context of comparing this compound and MST-16. benthamdirect.comingentaconnect.com QSAR models can help identify the structural features that are most important for the observed activity (e.g., cytotoxicity, antimetastatic effects). nih.gov By analyzing the relationship between structural parameters and biological data, QSAR can guide the rational design of this compound analogs with potentially improved potency or selectivity. wikipedia.org

Virtual Screening and Computational Biology Integration

Virtual screening involves computationally sifting through large databases of chemical compounds to identify potential drug candidates based on their predicted properties or their ability to interact with a specific target. researchgate.netnih.govnih.goveurekaselect.com This approach can be integrated with other computational biology techniques.

While direct examples of virtual screening specifically using this compound as a query or targeting this compound-related pathways were not extensively detailed, the principles of virtual screening and computational biology integration are relevant to the broader discovery and optimization of bisdioxopiperazine compounds. researchgate.netnih.govmeddocsonline.org Computational biology can provide insights into the biological pathways affected by compounds like this compound, such as their influence on sialylation or interaction with calmodulin. nih.govmagtechjournal.commeddocsonline.org Integrating computational approaches, including virtual screening, with experimental data can accelerate the identification and development of novel this compound analogs with desired therapeutic properties. researchgate.netnih.gov

Preclinical Research Methodologies and Models Utilizing Probimane

In Vitro Experimental Systems

In vitro studies are fundamental in preclinical research to assess the direct effects of a compound on cancer cells under controlled laboratory conditions fda.govnih.gov. These systems allow for the examination of cellular responses such as proliferation, cell cycle progression, and the induction of apoptosis science.govnih.gov.

Application in Human Tumor Cell Lines (e.g., SCG-7901, K562, A549, HL60, HeLa)

Probimane (B1678241) has demonstrated cytotoxic activity against various human tumor cell lines in vitro. Studies have shown that this compound is cytotoxic to human tumor cell lines, with half-maximal inhibitory concentration (IC50) values below 50 µM after 48 hours of exposure science.gov. Specifically, several human tumor cell lines, including SCG-7901 (gastric carcinoma) researchgate.net, K562 (chronic myelogenous leukemia) science.govnih.gov, A549 (lung carcinoma) science.gov, and HL60 (acute promyelocytic leukemia) science.govnih.goveuropeanreview.org, have shown susceptibility to this compound at low inhibitory concentrations (IC50 values < 10 µM for 48 hours) science.gov. While the HeLa cell line (cervical carcinoma) was also tested, its susceptibility was different compared to the other cell lines mentioned science.gov.

Data on the in vitro cytotoxicity of this compound against specific cell lines:

Cell LineIC50 (µM) at 48h
SCG-7901< 10 science.gov
K562< 10 science.gov
A549< 10 science.gov
HL60< 10 science.gov
HeLaDifferent susceptibility science.gov

These in vitro studies provide initial evidence of this compound's direct antiproliferative effects on various cancer cell types nih.gov.

Cell-Based Assays and High-Throughput Screening Techniques

Cell-based assays are crucial tools in preclinical drug discovery, enabling the assessment of a compound's effects on cellular processes nuvisan.combroadinstitute.orgnih.gov. High-throughput screening (HTS) techniques, which often utilize cell-based assays, allow for the rapid evaluation of large numbers of compounds nuvisan.comamazon.comresearchgate.net. While the provided search results specifically mention the use of MTT colorimetry and flow cytometry in evaluating the cytotoxic activities and mechanisms of this compound and other bisdioxopiperazine derivatives science.gov, detailed information on the specific application of high-throughput screening techniques for this compound was not extensively available in the search results. However, cell-based assays are broadly used to assess antiproliferative effects, cell cycle arrest, and the induction of apoptosis science.govnih.gov.

In Vivo Animal Models

Lewis Lung Carcinoma Model for Antimetastatic Evaluation

The Lewis lung carcinoma (3LL) model in mice is a widely used spontaneous metastatic model that recapitulates various stages of the human metastasis cascade medcraveonline.comwalshmedicalmedia.com. This compound has been systematically studied in mice bearing Lewis lung carcinoma to evaluate its antimetastatic properties researchgate.netnih.gov. Studies have shown that this compound significantly inhibited the pulmonary metastasis of Lewis lung carcinoma in mice nih.govwalshmedicalmedia.com. This inhibition was observed with different administration schedules nih.govwalshmedicalmedia.com. Comparative studies with other bisdioxopiperazine compounds like Bimolane (B1667079) and Razoxane (B1678839) in this model have suggested that this compound may have superior inhibition of pulmonary metastasis walshmedicalmedia.com. This compound was found to be effective against primary tumor growth and significantly inhibited pulmonary metastasis with inhibitory rates exceeding 90% at certain dose ranges nih.gov.

Radioactivity-Detective Methods (e.g., 14C-Probimane Tracing, Autoradiography)

Radioactivity-detective methods, such as tracing with 14C-labeled compounds and autoradiography, are valuable techniques for studying the absorption, distribution, and excretion of drugs in vivo researchgate.netnih.goviaea.orgnih.gov. 14C-Probimane has been utilized to investigate its distribution and excretion in mice, particularly in those bearing Lewis lung carcinoma researchgate.netnih.govmedchemexpress.comproquest.com. These studies have shown that 14C-Probimane concentrations in various normal organs of mice were initially high but declined significantly over 24 and 48 hours researchgate.netnih.gov. However, the concentration of this compound in metastatic foci showed less change over the same period, and almost no change was observed in pulmonary metastatic nodules within 48 hours researchgate.netnih.gov. Autoradiography data further indicated a greater accumulation of this compound in tumor tissues, especially in metastatic foci, which may contribute to its effectiveness against metastasis researchgate.netnih.gov. The ratio of this compound in metastatic tumor tissue over primary tumor tissue was observed to increase over time, from 2.0 at 2 hours to 15.8 at 48 hours nih.gov. The excretion of 14C-Probimane was observed at similar rates from both urine and feces researchgate.net. These tracing studies provide crucial data on the pharmacokinetic behavior of this compound and its preferential accumulation in metastatic tissues researchgate.netnih.gov.

Data on the ratio of 14C-Probimane concentration in metastatic tumor over primary tumor in mice bearing Lewis lung carcinoma:

Time (hours)Metastatic Tumor / Primary Tumor Ratio
22.0 nih.gov
244.4 nih.gov
4815.8 nih.gov

Advanced Imaging Techniques in Preclinical Assessment

Advanced imaging techniques play a crucial role in preclinical assessment by providing non-invasive or minimally invasive visualization of biological processes within living organisms, such as disease progression, drug efficacy, and cellular or molecular changes over time. These techniques allow for longitudinal studies on the same animal, reducing the number of animals needed and enhancing study precision championsoncology.com. Common preclinical imaging modalities include Magnetic Resonance Imaging (MRI), Computed Tomography (CT), Ultrasound (US), Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and optical imaging (fluorescence and bioluminescence) nih.govwikipedia.orgmrsolutions.comscintica.com. These can be broadly categorized into morphological/anatomical imaging (MRI, CT, ultrasound) and molecular imaging (optical imaging, PET, SPECT) wikipedia.orgchematech-mdt.com. Hybrid systems combining modalities like SPECT/CT, PET/CT, and PET/MR are also utilized to provide complementary information wikipedia.orgmrsolutions.com.

While the search results highlight the importance and variety of preclinical imaging techniques, specific detailed studies utilizing these advanced modalities specifically to assess this compound's effects were not prominently featured. However, one study mentioned the use of a radioactivity-detective method to trace the absorption, distribution, and excretion of 14C-Probimane in mice bearing Lewis lung carcinoma researchgate.net. This technique, while not a conventional imaging modality like PET or MRI, provides spatial information about the compound's presence in different organs and tissues, including tumor and metastatic foci researchgate.net.

Detailed research findings regarding the distribution of 14C-Probimane indicated high concentrations in various normal organs of mice at 2 hours post-administration, with a significant decline at 24 and 48 hours researchgate.net. Notably, a greater accumulation of this compound was observed in tumor tissues, particularly in metastatic foci, compared to normal tissues researchgate.net. This differential accumulation in metastatic sites may contribute to this compound's effectiveness against metastasis researchgate.net.

A simplified representation of the distribution data from the 14C-Probimane study could be presented as follows:

Organ/TissueConcentration at 2 hours (Relative)Concentration at 24 hours (Relative)Concentration at 48 hours (Relative)
Normal OrgansHighSignificantly DeclinedSignificantly Declined
Tumor TissuesHighNot specified in detailNot specified in detail
Metastatic FociGreater than Normal TissuesNot specified in detailNot specified in detail

Note: The exact numerical data for concentrations were not available in the search snippets, so relative terms are used. An interactive table would ideally include specific quantitative data if available.

Comparative Preclinical Evaluation Strategies

Comparative preclinical evaluation strategies are essential for assessing the relative efficacy and characteristics of new drug candidates against existing treatments or other experimental compounds. These strategies often involve comparing the effects of different compounds in various preclinical models, such as cell lines and animal models.

This compound, as a bisdioxopiperazine compound, has been subject to comparative preclinical evaluations with other compounds in the same class, such as MST-16 (Razoxane) ecronicon.netresearchgate.netnih.gov. Studies have compared the anticancer effects of this compound and MST-16 against different experimental tumor models, including lung cancer models in vivo ecronicon.netresearchgate.netnih.gov.

One comparative study evaluated the IC50 values (half maximal inhibitory concentration) of bisdioxopiperazines, including this compound, against 13 human tumor cell lines ecronicon.net. This comparison aimed to understand the relationship between drug efficacy and sensitivity across different tumor types ecronicon.net. The findings suggested a positive correlation between drug efficacy (indicated by IC50 reduction) and sensitivity in certain tumor types, such as leukemia and lung cancer cells ecronicon.net.

Another comparative preclinical study assessed and compared the inhibitory effects of this compound and Razoxane against primary tumor growth and metastatic occurrences of Lewis lung carcinoma in mice researchgate.net. Both compounds demonstrated activity against primary tumor growth and significantly inhibited pulmonary metastasis at similar dose ranges researchgate.net. This compound showed a greater accumulation in metastatic tissues compared to Razoxane, which might explain its potentially more effective inhibition of metastasis through stronger antiproliferative effects on formed metastatic foci researchgate.net.

A summary of comparative findings on IC50 values could be structured in a table:

CompoundTumor Cell Line Example 1 (IC50)Tumor Cell Line Example 2 (IC50)Tumor Cell Line Example 3 (IC50)
This compoundData not explicitly providedData not explicitly providedData not explicitly provided
MST-16Data not explicitly providedData not explicitly providedData not explicitly provided
............

Comparative evaluations also highlight the importance of using a wide spectrum of tumor models in drug evaluation due to the diversity and complexity of cancer ecronicon.net. Different tumor origins and tissues can be important in assessing anticancer drug efficacy ecronicon.net.

Translational Aspects and Future Therapeutic Potential of Probimane

Probimane (B1678241) in the Context of Personalized Cancer Therapy and Individualized Chemotherapy

Personalized cancer therapy, also referred to as individualized cancer therapy or precision medicine, aims to optimize drug responses by tailoring treatment based on a patient's specific oncogenic profile, drug sensitivity, pharmacological characteristics, and the stage of metastatic progression. researchgate.netamazon.comresearchgate.netmdanderson.org This approach utilizes various platforms and strategies, including drug sensitivity testing, cancer biomarkers, bioinformatics detection, and pharmacogenetics. amazon.comresearchgate.net

This compound has been mentioned in the context of individualized cancer chemotherapy (ICC) and personalized cancer chemotherapy (PCC). amazon.comresearchgate.netecronicon.net Research into this compound, alongside other antineoplastic drugs like cisplatin (B142131) and nitrogen mustard, has explored their ability to decrease serum sialic acid levels in tumor-bearing mice. This suggests a potential interaction with tumor sialic acids, possibly through the DNA template, which could be relevant in understanding its role within personalized treatment strategies. researchgate.netresearchgate.net The inhibition of sialic acids by these drugs appears to be linked to tumor involvement, as no such effect was observed in normal mice. researchgate.netresearchgate.net

The development of individualized cancer therapy involves integrating drug sensitivity tests, pathological profile analysis, and computational coordination to improve clinical outcomes. ecronicon.net this compound's activity against a wider range of tumors in vitro and in vivo compared to other bisdioxopiperazines like razoxane (B1678839) and MST-16 suggests it may hold an advantage in certain individualized treatment scenarios. benthamdirect.comcurehunter.com

Rationales for Drug Combination Therapies Involving this compound

Drug combination therapy is a widely adopted strategy in cancer treatment to enhance efficacy, reduce toxicity, and minimize the development of drug resistance. nih.govwikipedia.org Combining drugs with different mechanisms of action or targeting different pathways is a key rationale behind these approaches. nih.gov

This compound has been investigated in combination with other anticancer agents. Studies have shown that both razoxane and this compound can have synergistic anticancer effects when combined with bleomycin (B88199) (Ble) in experimental models like the Lewis lung carcinoma model. nih.gov Synergistic effects were also observed with daunorubicin (B1662515) (Dau) for razoxane, although the effect was more obvious with bleomycin. nih.gov

The rationale for combining this compound with other drugs stems from its distinct profile as a bisdioxopiperazine with effects on processes like metastasis, cell cycle arrest, and potentially other novel mechanisms. nih.govcapes.gov.brnih.gov Combining this compound with agents that target different aspects of tumor growth, survival, or metastasis could lead to improved therapeutic outcomes and potentially overcome limitations of single-agent therapy. clinicsinoncology.com Personalized evaluation and prediction of drug toxicity and responses are also considered in the context of individualized drug combinations.

Potential Applications Beyond Oncology

While this compound is primarily studied as an anticancer agent, the exploration of potential applications beyond oncology is a growing area in drug research, often involving the repurposing of existing drugs. nih.govbiorxiv.org The provided search results, however, focus predominantly on this compound's anticancer and antimetastatic properties.

The mechanism of action of bisdioxopiperazines, including their effects on processes like topoisomerase II inhibition and potential influence on biological pathways beyond direct cytotoxicity, might suggest possibilities for non-oncology applications. researchgate.netnih.gov However, without specific research findings on this compound's effects in non-cancerous conditions within the search results, any potential applications beyond oncology remain speculative based on its chemical class and known mechanisms. Other bisdioxopiperazine derivatives or related compounds might have explored non-oncology uses, but this information is not directly provided for this compound in the search results.

It is important to note that the search results for "profenamine," a different compound mentioned in one result, indicate its use in treating Parkinson's disease and its anticholinergic, antihistaminic, and local anesthetic effects, which are distinct from the reported properties of this compound. drugbank.com Similarly, "propantheline bromide" is described as an antimuscarinic agent used for conditions like peptic ulcers and hyperhidrosis. patsnap.comwikipedia.org These examples highlight that while chemically related compounds might have diverse applications, this compound's documented research is primarily focused on oncology.

Therapeutic Strategies for Toxicity Reduction through New Derivatives

Reducing the toxicity of anticancer agents while maintaining or enhancing their efficacy is a critical goal in drug development. One strategy involves the synthesis of new derivatives with modified structures. researchgate.netmdpi.com

This compound itself is a derivative of razoxane, synthesized with the aim of potentially improving upon the parent compound. nih.govresearchgate.net this compound has been reported to be more soluble in water and more strongly active against tumors than razoxane. nih.gov The introduction of morpholine (B109124) groups into the razoxane structure led to the synthesis of this compound. nih.gov

The concept of developing new derivatives to reduce toxicity is a general principle in medicinal chemistry. mdpi.com For bisdioxopiperazines like this compound, the synthesis of new analogs or modifications to the existing structure could potentially lead to compounds with a better therapeutic index, meaning improved efficacy at lower toxicity levels. researchgate.net This could involve altering solubility, targeting capabilities, metabolism, or interaction with normal tissues. mdpi.com Research into the absorption, distribution, and excretion of compounds like 14C-Probimane in tumor-bearing mice provides valuable data for understanding their pharmacological behavior and informing the design of new derivatives with potentially reduced off-target effects. researchgate.netnih.govnih.gov

The development of new derivatives is considered an avenue for therapeutic promotion and toxicity reduction for antimetastatic drugs, including bisdioxopiperazine compounds. researchgate.net

Future Research Directions and Unexplored Avenues for Probimane

Identification of Novel Molecular Targets and Signaling Pathways

Understanding the precise molecular targets and signaling pathways modulated by Probimane (B1678241) is a critical area for future investigation. While some studies have explored its potential interaction with targets like calmodulin and its effect on sialic acid synthesis and fibrinogen binding, a comprehensive map of its molecular network is needed. nih.govmedchemexpress.com Research into other bisdioxopiperazine compounds, such as ICRF-193, has highlighted the importance of understanding their interaction with enzymes like topoisomerase II. researchgate.netnih.gov Future studies could employ advanced techniques like proteomics and phosphoproteomics to identify proteins and signaling cascades affected by this compound treatment. Exploring its influence on pathways involved in cell proliferation, apoptosis, angiogenesis, and metastasis, similar to research in other cancers, could reveal novel therapeutic targets. waocp.orgnih.gov The Wnt and Ras pathways, implicated in various cancers, could also be potential areas of investigation for this compound's effects. googleapis.com

Development of Next-Generation this compound Analogs with Improved Efficacy and Selectivity

The synthesis and evaluation of next-generation this compound analogs represent a significant avenue for future research. medcraveonline.com The goal is to develop compounds with enhanced efficacy, reduced toxicity, and improved selectivity towards cancer cells, particularly metastatic ones. medcraveonline.comresearchgate.net Medicinal chemistry efforts can focus on modifying the this compound structure to optimize its pharmacokinetic and pharmacodynamic properties. researchgate.net This includes improving stability, bioavailability, and target-specific delivery. researchgate.net Drawing lessons from the development of other bisdioxopiperazine derivatives and their structure-activity relationships could guide the rational design of novel this compound analogs. researchgate.netnih.gov High-throughput screening and in silico modeling can accelerate the identification of promising new compounds.

Investigation of Epigenetic and Glycobiological Considerations in this compound Action

Emerging research suggests the importance of epigenetic modifications and glycobiology in cancer progression and therapeutic response. oatext.comsemanticscholar.orgnih.gov Future studies could investigate how this compound influences epigenetic mechanisms, such as DNA methylation and histone modifications, which can alter gene expression patterns in cancer cells. nih.govnih.gov Furthermore, exploring the impact of this compound on glycosylation patterns, particularly the aberrant sialylation observed in tumors, could provide insights into its antimetastatic activity. oatext.comsemanticscholar.org Understanding the interplay between this compound, epigenetic regulation, and glycoconjugate expression may reveal novel mechanisms of action and potential biomarkers for response.

Exploration of Pharmacogenomic and Proteomic Responses to this compound Treatment

Investigating the pharmacogenomic and proteomic responses to this compound treatment is crucial for understanding inter-patient variability in efficacy and identifying potential predictors of response. frontiersin.orgwalshmedicalmedia.comnih.govfda.govupgx.eu Pharmacogenomic studies can identify genetic variants that influence this compound's absorption, distribution, metabolism, and excretion (ADME), as well as the genetic makeup of molecular targets. frontiersin.orgfda.gov Proteomic analysis can provide a global view of protein expression changes in response to this compound, identifying protein biomarkers associated with sensitivity or resistance. frontiersin.orgwalshmedicalmedia.com Integrating pharmacogenomic and proteomic data can lead to a more personalized approach to this compound therapy, potentially improving outcomes and minimizing variability. frontiersin.org

Integration of Artificial Intelligence and Machine Learning in this compound Research

Advanced Animal Models and Organ-on-a-Chip Systems for Preclinical Evaluation

Future preclinical evaluation of this compound and its analogs can benefit from the use of advanced animal models and organ-on-a-chip systems. While traditional animal models have been used, there is a growing recognition of their limitations in fully recapitulating human physiology and disease complexity. fda.govnih.govnih.govhumaneworld.org Advanced animal models, such as genetically engineered models that better mimic human cancers, can provide more relevant insights into this compound's efficacy and mechanisms of action in a complex in vivo environment. Organ-on-a-chip systems, which are microfluidic devices containing living human cells engineered to mimic organ-level function, offer a promising alternative for preclinical testing. fda.govnih.govnih.govhumaneworld.org These systems can provide more human-relevant data on drug efficacy, toxicity, and ADME, potentially reducing the reliance on animal testing and improving the predictability of clinical outcomes. fda.govnih.govnih.govhumaneworld.org Multi-organ-on-a-chip systems can further simulate the interactions between different organs, providing a more holistic view of this compound's effects. fda.govnih.gov

Q & A

Q. What are the primary mechanisms of action underlying Probimane’s antitumor and antimetastatic effects?

this compound induces cell cycle arrest at the G2/M phase and disrupts chromosomal segregation in tumor cells, as observed in human tumor cell lines . Comparative studies with other bisdioxopiperazines (e.g., Razoxane) suggest this compound’s superior efficacy, with inhibition rates of 55–60% in B16F10 melanoma models versus 25–32% for Razoxane . Its antimetastatic properties are linked to prolonged retention in metastatic foci, as shown in Lewis lung carcinoma models, where ¹⁴C-labeled this compound concentrations remained stable in pulmonary nodules for 48 hours .

Q. Which preclinical models are most effective for evaluating this compound’s antitumor activity?

Key models include:

  • B16F10 melanoma : this compound achieved 55–60% tumor growth inhibition (vs. 84% for Cyclophosphamide) .
  • Lewis lung carcinoma : Used for pharmacokinetic studies due to its spontaneous metastasis profile .
  • Colon adenocarcinoma 38 and hepatocellular carcinoma : this compound demonstrated significant activity in these models, supporting its broad-spectrum potential . Methodologically, these models require standardized dosing (e.g., 50–100 mg/kg in mice) and endpoint measurements (tumor volume, metastatic nodule counts) .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data on this compound’s tissue distribution inform dosage optimization?

In mice, ¹⁴C-Probimane concentrations in normal organs (e.g., liver, kidney) declined sharply after 24–48 hours, while metastatic foci retained stable drug levels . This dichotomy suggests a tissue-specific affinity, potentially due to the methylmorpholine moiety’s high tumor affinity . To resolve contradictions, researchers should:

  • Use dual-isotope labeling to track both the dioxopiperazine core and methylmorpholine group .
  • Compare intravenous vs. oral administration to assess bioavailability differences .

Q. What experimental designs address challenges in quantifying this compound’s blood-brain barrier (BBB) penetration?

this compound’s limited BBB penetration (<10% brain concentration vs. other tissues) necessitates:

  • Cerebrospinal fluid (CSF) sampling in large-animal models (e.g., primates) to improve detection sensitivity.
  • BBB disruption models (e.g., osmotic shock) to evaluate whether enhanced delivery improves efficacy against brain metastases.
  • In vitro BBB co-cultures (e.g., endothelial cells with astrocytes) to study transport mechanisms .

Q. How can researchers reconcile discrepancies in this compound’s mutagenicity profiles across assays?

this compound showed no mutagenicity in Ames tests , but bisdioxopiperazines like ICRF-154 have clastogenic effects in mammalian systems. To validate safety:

  • Conduct chromosomal aberration assays in human lymphocytes.
  • Compare metabolic activation pathways (e.g., liver S9 fraction) to identify detoxification mechanisms .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships?

  • Non-linear regression (e.g., log-dose vs. inhibition rate) to calculate IC₅₀ values .
  • Kaplan-Meier survival analysis for metastasis-free intervals in longitudinal studies .
  • Multivariate ANOVA to account for covariates like tumor size and organ-specific drug accumulation .

Q. How should researchers validate this compound’s target engagement in vivo?

  • Immunohistochemistry for markers of G2/M arrest (e.g., phospho-histone H3) .
  • Liquid chromatography-mass spectrometry (LC-MS) to quantify this compound and metabolites in tumor homogenates .

Tables for Key Findings

Table 1. Comparative Efficacy of this compound in Preclinical Models

ModelThis compound Inhibition RateRazoxane Inhibition Rate
B16F10 Melanoma55–60%25–32%
Lewis Lung Carcinoma68% (metastasis reduction)45%

Table 2. Pharmacokinetic Profile of ¹⁴C-Probimane in Mice

TissueConcentration (2 hrs)Concentration (48 hrs)
Liver12.4 μg/g1.2 μg/g
Lung Metastases8.9 μg/g8.7 μg/g
Brain0.8 μg/g0.3 μg/g

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.